Trimethylallyl isocyanurate
Overview
Description
Trimethylallyl isocyanurate is a type of isocyanurate, which are cyclic trimers of isocyanate molecules . They are generally known as highly thermostable compounds . The thermal stabilities of the isocyanurate molecules can be altered depending on the substituents of their three nitrogen atoms .
Synthesis Analysis
The cyclotrimerization processes of isocyanates are highly exothermic . The enthalpy change for the cyclotrimerization of methyl isocyanate into trimethyl isocyanurate was estimated to be 66.4 kcal mol .Molecular Structure Analysis
Trimethylallyl isocyanurate contains a total of 42 bonds, including 21 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 double bonds, 1 six-membered ring, 3 urea (-thio) derivatives, and 3 imides (-thio) .Chemical Reactions Analysis
The cyclotrimerization processes of isocyanates are highly exothermic . Additional negative cyclotrimerization enthalpy changes were observed for n-alkyl-substituted isocyanates . This trend was enhanced with an extension of n-alkyl chains .Physical And Chemical Properties Analysis
Isocyanurates are known as highly thermally and mechanically stable frameworks . By incorporating isocyanurate frameworks into polymer networks, the physical properties of the polymers will be improved .Scientific Research Applications
1. Wastewater Treatment
- Application Summary: TAIC has been used in wastewater treatment as a refractory organic compound due to its significant production capability and negative environmental impact .
- Methods of Application: TAIC degradation was enhanced when an ozone (O3)/ultraviolet (UV) process was applied compared with the application of an independent O3 process .
- Results: Although 99% of TAIC could be degraded in 5 min during both processes, the O3/UV process had a 70% mineralization rate that was much higher than that of the independent O3 process (9%) in 30 min .
2. Polymer Networks
- Application Summary: Isocyanurates, including TAIC, are known as highly thermally and mechanically stable frameworks. By incorporating isocyanurate frameworks into polymer networks, the physical properties of the polymers can be improved .
- Methods of Application: The cyclotrimerization processes of isocyanates are highly exothermic. The enthalpy change for the cyclotrimerization of methyl isocyanate into trimethyl isocyanurate was 66.4 kcal mol 1 .
- Results: The n-alkyl-substituted isocyanurates were shown to be stabilized due to attractive dispersion interactions between the substituents. Meanwhile, the branched alkyl-substituted isocyanurates were destabilized due to the deformation of their isocyanurate rings .
3. Polymer and Rubber Improvement
- Application Summary: TAIC is added to the crosslinking process of polymers and rubbers to greatly improve crosslinking efficiency, heat resistance, and mechanical properties .
- Methods of Application: TAIC is incorporated into various rubbers, fluorine rubber, plastic, EVA film for solar battery encapsulation, and material for polymer alloy .
- Results: The addition of TAIC results in improved heat resistance, mechanical characteristics, hydrolytic resistance, and weather resistance .
4. Rigid Polyurethane Foams
- Application Summary: Isocyanurate frameworks, including TAIC, are key components in rigid polyurethane foams, which are used in a variety of industrial applications .
- Methods of Application: The cyclotrimerization of three isocyanate molecules is the most rapid, economical, and atom-efficient route to isocyanurates .
- Results: These foams are used in elastomers, sealants, coatings, insulation boards, medicines, selective anion binding, functional microporous materials, and coating materials .
5. HPLC Column Separation
- Application Summary: TAIC can be used in High Performance Liquid Chromatography (HPLC) for the separation of compounds .
- Methods of Application: TAIC is applied to the HPLC column and the separation of compounds is observed .
- Results: The application of TAIC in HPLC enhances the separation efficiency of various compounds .
6. Flame Retardant
Safety And Hazards
Trimethylallyl isocyanurate can be harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Trimethylallyl isocyanurate has been used as an efficient electrolyte additive for layered oxide cathode material-based lithium-ion batteries with improved stability under high voltage . Due to its specific function, the additive can be used in high energy density and high voltage lithium-ion battery systems .
properties
IUPAC Name |
1,3,5-tris(2-methylprop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)7-16-13(19)17(8-11(3)4)15(21)18(14(16)20)9-12(5)6/h1,3,5,7-9H2,2,4,6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJPKEMZYOAIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)N(C(=O)N(C1=O)CC(=C)C)CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212103 | |
Record name | Trimethylallyl isocyanurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylallyl isocyanurate | |
CAS RN |
6291-95-8 | |
Record name | Trimethallyl isocyanurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6291-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethylallyl isocyanurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6291-95-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63838 | |
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Record name | 6291-95-8 | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Trimethylallyl isocyanurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-tris(2-methyl-2-propenyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-methyl-2-propen-1-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLALLYL ISOCYANURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MLN0C258T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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